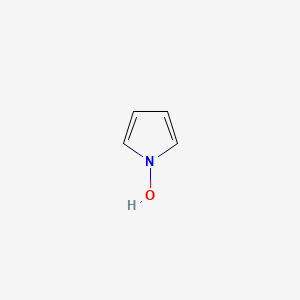

1H-Pyrrol-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIAGSJDARBSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrrol 1 Ol and Its N Substituted Alcohol Derivatives

Strategies for Direct Formation of N-Oxygenated Pyrrole (B145914) Rings

The direct construction of pyrrole rings bearing an oxygen atom on the nitrogen is a challenging synthetic task that has been addressed through innovative tandem reactions and multicomponent strategies.

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex heterocyclic structures. Base-induced cyclization and rearrangement sequences are particularly effective for synthesizing substituted pyrrolidones and can be conceptually extended to pyrrole systems. For instance, tandem sequences involving nucleophilic substitution, Brook rearrangement, and radical oxygenation have been used to create highly functionalized N-allylic amides, which are precursors to γ-lactams (pyrrolidones). beilstein-journals.org In these processes, a base like lithium diisopropylamide (LDA) is used to deprotonate a starting material, initiating a cascade that includes intramolecular attack and rearrangement. beilstein-journals.org

Similarly, intramolecular tandem C-N coupling and rearrangement sequences have been developed for other N-heterocycles, such as benzoxazin-4-ones, using various bases and reaction conditions. mdpi.com While not directly yielding 1H-pyrrol-1-ol, these methodologies establish a precedent for using base-induced intramolecular cyclization as a powerful tool. A hypothetical route to an N-oxygenated pyrrole could involve the cyclization of a suitably functionalized oxime or hydroxylamine (B1172632) derivative, where a base triggers the ring-closing step. The development of such tandem reactions is a key area of interest for the efficient construction of functionalized pyrrole cores. acs.org

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a final product that incorporates portions of all starting materials. rsc.orgorientjchem.org MCRs have become a cornerstone for the synthesis of diverse and complex heterocyclic scaffolds, including pyrroles. semanticscholar.orgbeilstein-journals.orgrsc.org

Several MCRs have been developed that yield highly substituted pyrrole derivatives. A common approach involves the reaction of arylglyoxals, β-dicarbonyl compounds, and an amine source, such as ammonium (B1175870) acetate (B1210297), often under mild or eco-friendly conditions like ultrasound irradiation or in water. semanticscholar.orgacs.org For example, new 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives have been synthesized via a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium acetate in water at room temperature. acs.org Another established method is the Paal-Knorr cyclization, which condenses a 1,4-diketone with a primary amine to form the pyrrole ring. orientjchem.org

To form an N-oxygenated pyrrole like this compound via an MCR, a hydroxylamine derivative would be required as the nitrogen-containing component in place of a primary amine or ammonia (B1221849). The versatility of MCRs allows for the incorporation of various functional groups by simply changing one of the starting components. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Arylglyoxals, β-dicarbonyl compounds, Ammonium acetate | Ultrasound irradiation | Polysubstituted pyrroles | semanticscholar.org |

| Three-component | β-dicarbonyl compounds, Arylglyoxals, Ammonium acetate | Water, Room Temperature | 2-Alkyl-5-aryl-(1H)-pyrrole-4-ol | acs.org |

| Four-component | Aromatic amines, Arylglyoxals, Dialkyl acetylenedicarboxylate, Meldrum's acid | Ethanol (B145695), Room Temperature | Polyfunctionalized pyrroles | semanticscholar.org |

| Isocyanide-based MCR | Isocyanides, Gem-diactivated olefins, Cyclic imines | Solvent- and catalyst-free | Pyrrole-fused heterocycles | beilstein-journals.org |

Enantioselective Synthesis of Chiral N-Alkyl Pyrrol-1-ols

Enantioselective synthesis is a critical field in chemistry, aiming to produce a specific enantiomer of a chiral molecule. wikipedia.orgslideshare.net For N-substituted pyrrol-1-ols featuring a chiral center in the alkyl side chain, asymmetric synthesis methods are essential.

A powerful and widely used method for creating chiral β-amino alcohols and related structures is the asymmetric ring-opening (ARO) of epoxides. mdpi.comorganicreactions.org In this strategy, a nucleophile attacks one of the two electrophilic carbons of the epoxide ring, which is activated by a chiral catalyst. researchgate.net This process allows for the creation of two adjacent stereocenters with high control over the stereochemistry. mdpi.com

The synthesis of chiral N-alkyl pyrrol-1-ols can be achieved by using pyrrole as the nitrogen-centered nucleophile to open a chiral epoxide, such as (R)-propylene oxide. This reaction directly attaches a chiral hydroxypropyl group to the pyrrole nitrogen, yielding the desired chiral N-substituted alcohol. The regioselectivity of the nucleophilic attack is crucial and is often directed to the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. jsynthchem.com

The success of the asymmetric ring-opening of epoxides hinges on the catalyst. Chiral Lewis acids are particularly effective, as they coordinate to the epoxide's oxygen atom, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack. researchgate.net This activation also occurs within a defined chiral environment, which directs the nucleophile to attack one of the enantiotopic carbons preferentially, thus inducing enantioselectivity. researchgate.net

Metal-salen complexes are a prominent class of chiral Lewis acid catalysts used for this transformation. mdpi.com For instance, a chiral (R,R)-Co(III)-salen complex has been effectively used to catalyze the reaction between pyrrole and (S)-propylene oxide, producing the (R)-enantiomer of 1-(1H-pyrrol-1-yl)propan-2-ol with high yield and enantiomeric excess. The mechanism involves the cooperative activation of both the epoxide and the nucleophile by different metal centers in some catalytic systems, enhancing both reactivity and selectivity. researchgate.net The choice of the metal center (e.g., Co, Cr, Al) and the structure of the chiral ligand are critical for achieving high enantioselectivity. scielo.org.mxscielo.org.mx

The outcome of an enantioselective reaction is highly sensitive to various parameters, and optimization is essential to maximize both chemical yield and enantiomeric excess (ee). Key parameters include temperature, solvent, and catalyst loading. mdpi.comnih.gov

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy. In the synthesis of (R)-1-(1H-pyrrol-1-yl)propan-2-ol, reducing the temperature from ambient to -20°C can significantly improve the enantiomeric excess. However, very low temperatures may drastically slow the reaction rate.

Solvent: The choice of solvent can influence catalyst solubility, stability, and the nature of the transition state. Polar aprotic solvents like DMF or THF are often used to enhance the nucleophilicity of the reacting species. In some cases, less polar solvents like toluene (B28343) provide the best balance of reactivity and selectivity for a given catalytic system.

Catalyst: The structure of the chiral catalyst and its concentration (loading) are paramount. Systematic screening of different ligands and metal centers is a common strategy. scielo.org.mx For the Co(III)-salen catalyzed ring-opening with pyrrole, a catalyst loading of 5 mol% was found to be effective.

The following table summarizes the research findings on the optimization of the asymmetric ring-opening of a chiral epoxide with pyrrole.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R,R)-Co(III)-salen (5 mol%) | Toluene | -20 | 78 | 92 | |

| (R,R)-Co(III)-salen (5 mol%) | Toluene | 0 | - | 88 | |

| (R,R)-Co(III)-salen (5 mol%) | Toluene | 25 | - | 75 | |

| (R,R)-Cr(III)Cl-salen | - | - | - | >90 (with TMSN₃) | scielo.org.mx |

Enzymatic Kinetic Resolution for Racemic Mixture Separation

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. conicet.gov.ar This method utilizes the stereoselectivity of enzymes, which preferentially catalyze the transformation of one enantiomer over the other, allowing for the isolation of both the unreacted enantiomer and the transformed product in high enantiomeric purity. conicet.gov.arfrontiersin.org Lipases are a particularly prominent class of enzymes in this field due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. nih.gov The process typically aims for a conversion of around 50%, at which point the theoretical maximum yield for a single enantiomer is achieved. conicet.gov.ar

Lipase-Catalyzed Acylation and Enantiomer Isolation

Lipase-catalyzed acylation is a widely employed method for the kinetic resolution of racemic alcohols. unipd.it In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other unreacted. unipd.it The resulting acylated product (an ester) and the remaining alcohol can then be separated, typically by chromatography. mdpi.com

The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and enantiomeric excess (ee). nih.govmdpi.com Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is one of the most effective and frequently used lipases for these resolutions. nih.gov Other successful lipases include those from Pseudomonas cepacia (lipase PS-D) and Burkholderia cepacia. nih.gov Vinyl acetate is a common and efficient acyl donor, often serving as both the acylating agent and the solvent. nih.gov

For instance, the kinetic resolution of racemic 1-(1H-pyrrol-1-yl)propan-2-ol can be achieved using an immobilized lipase like Candida antarctica Lipase B. The enzyme selectively acylates the (S)-enantiomer, which allows for the isolation of the unreacted (R)-alcohol. Similarly, the resolution of the racemic hydroxylactam, a precursor to (S)-Nebracetam, was accomplished via acetylation using lipase from Burkholderia cepacia (lipase PS-D) and vinyl acetate, yielding the (S)-alcohol and the (R)-acetate with excellent enantioselectivity (E > 200) and over 99% ee. nih.gov

The efficiency of these resolutions is demonstrated in the following table, which summarizes key findings from various lipase-catalyzed acylation reactions.

| Lipase Source | Racemic Substrate | Acyl Donor | Solvent | Key Findings | Reference |

| Candida antarctica B (CAL-B) | Quinolone Derivative | Vinyl Acetate | Vinyl Acetate | (R)-acetate: 36% yield, 96% ee; (S)-quinolone: 41% yield, 98% ee; E > 200 | nih.gov |

| Burkholderia cepacia (lipase PS-D) | 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Vinyl Acetate | 1,4-Dioxane | (S)-alcohol and (R)-acetate obtained with >99% ee; E > 200 | nih.gov |

| Pseudomonas cepacia (PSL-CI) | rac-naphthofurandione | Vinyl Acetate | THF | (S)-alcohol and (R)-acetate with 99% ee; E > 200 | nih.gov |

| Candida antarctica B (Novozym 435) | rac-Ketorolac | n-Octanol | Acetonitrile | (R)-ester and (S)-acid with >99% ee | nih.gov |

| Candida rugosa MY | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | Product ee = 96.2%; E = 67.5 | mdpi.com |

General Synthetic Routes to N-Alkyl Pyrrol-1-ol Structures

The synthesis of N-alkyl pyrrol-1-ol structures and related N-substituted pyrroles is a cornerstone of heterocyclic chemistry, driven by the prevalence of the pyrrole nucleus in pharmaceuticals and natural products. researchgate.net A variety of synthetic strategies have been developed to construct and functionalize these compounds, ranging from direct substitution on the pyrrole ring to complex cyclization and functionalization protocols.

Nucleophilic Substitution Reactions with Pyrrole

Direct N-alkylation of the pyrrole ring is a fundamental approach to synthesizing N-substituted pyrroles. ub.edu This typically involves the reaction of the pyrrole anion, generated by a suitable base, with an alkyl halide. researchgate.netorganic-chemistry.org The selectivity of the alkylation can be highly dependent on the reaction conditions and the nature of the alkylating agent. researchgate.net

For example, the N-functionalization of 4-amino-2-trifluoromethyl-1H-pyrroles with alkyl halides demonstrates this dependency: methyl iodide can lead to N-methyl or N,N-dimethyl products, whereas propargyl bromide exclusively yields N-propargyl pyrroles. researchgate.net These reactions can furnish the desired products in good yields, typically between 65% and 90%. researchgate.net

The use of ionic liquids, such as [Bmim][PF6] or [Bmim][BF4], has been shown to facilitate highly regioselective N-substitution of pyrrole with various alkyl halides, providing excellent yields. organic-chemistry.orgorganic-chemistry.org Michael addition of pyrrole to electrophilic olefins in these ionic liquids also proceeds with high regioselectivity to afford N-alkylpyrroles. organic-chemistry.orgorganic-chemistry.org

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are among the most powerful and popular methods for constructing the pyrrole scaffold from acyclic precursors. researchgate.net The Paal-Knorr synthesis is a classic and widely used example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the N-substituted or NH-pyrrole, respectively. researchgate.netub.edupolimi.it This method's versatility has been enhanced through various modifications to improve speed and regioselectivity. ub.edu A sustainable approach involves using 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which react efficiently with primary amines to form N-substituted pyrrole carboxylic acid derivatives. polimi.it

Annulation strategies build the pyrrole ring onto an existing molecular framework. For instance, the condensation of 1Н-imidazole with acrolein provides a straightforward route to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov More complex approaches include transition-metal-catalyzed reactions. Gold(I) catalysis enables the efficient synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol through dehydrative cyclization. organic-chemistry.org Another advanced method is the silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, which, after oxidation, yields pyrrolo[3,4-c]pyrrole-1,3-diones that can be converted into novel polysubstituted pyrroles. chemistryviews.org

Diversified Functionalization of Existing Pyrrole Derivatives

The chemical utility of pyrroles can be expanded by modifying existing pyrrole derivatives to introduce new functional groups. This allows for the creation of a diverse library of compounds from a common precursor.

A clear example is the further modification of N-alkylated pyrroles. N-propargyl pyrroles, synthesized via nucleophilic substitution, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to furnish conjugated 1,2,3-triazole derivatives in good yields (72–91%). researchgate.net This demonstrates a two-step process: first, the introduction of an alkyl group with a reactive handle (the alkyne), followed by a click chemistry reaction to append a new heterocyclic ring.

Multi-component reactions (MCRs) offer a highly efficient strategy for creating complex and highly functionalized pyrroles in a single step. organic-chemistry.org A four-component reaction has been developed involving two primary amines, diketene, and nitrostyrene (B7858105) to produce functionalized pyrrole-3-carboxamide derivatives in very good yields (80-90%) under mild, neutral conditions. organic-chemistry.org This method proceeds through the formation of an enaminone intermediate, which then undergoes a Michael-type addition and subsequent cyclization and aromatization. organic-chemistry.org Similarly, gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines provides another route to highly functionalized pyrrole derivatives. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool in modern chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.netpensoft.net This technology has been successfully applied to various stages of pyrrole synthesis.

For the synthesis of N-alkyl pyrroles, microwave irradiation can dramatically accelerate N-alkylation reactions. acs.orgacs.org A facile approach for synthesizing pyrrole-appended (het)aryl aminoamides utilizes microwave-assisted N-allylation, followed by a ring-closing metathesis (RCM) step. acs.orgacs.org The initial N-alkylation is efficiently carried out in a microwave reactor, often completing in minutes. acs.org

Microwave heating is also highly effective for cyclocondensation reactions. The intramolecular cyclocondensation of enamines derived from amino acids to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones saw yields improve to 55-86% under microwave irradiation. mdpi.com The Paal-Knorr synthesis and related cyclizations are frequently performed under microwave conditions to expedite the formation of the pyrrole ring. researchgate.netpensoft.net For example, reacting various amines with 2,5-dimethoxytetrahydrofuran (B146720) can be optimized under microwave heating to produce N-substituted pyrroles. pensoft.net

The table below highlights the advantages of microwave-assisted protocols in pyrrole synthesis.

| Reaction Type | Reactants | Conditions | Product/Yield | Reference |

| N-Allylation | (Het)aryl aminoamides, Alkyl bromide | K2CO3, CH3CN, 200 W, 4 min | Di-, tri-, and tetra-allyl/homoallylated substrates | acs.org |

| Intramolecular Cyclocondensation | Enamines from amino esters | Sodium ethoxide, Ethanol, MW irradiation | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones (55-86% yield) | mdpi.com |

| Paal-Knorr Type | 2,5-dimethoxytetrahydrofuran, Various amines | Mn(NO3)2·4H2O catalyst, MW heating | N-substituted pyrroles | pensoft.net |

| RCM for Pyrrole formation | N,N-diallylated substrates | Grubbs' catalyst | Pyrrole-appended aminoamides (Excellent yields) | acs.org |

Solvent-Free Synthetic Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times and simplifying purification processes. Several methodologies have been established for the synthesis of N-substituted pyrroles, including alcohol derivatives, that obviate the need for a solvent.

A prominent method is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or its equivalent. This reaction has been adapted to solvent-free conditions with high efficiency. For instance, the reaction of acetonylacetone with various primary amines can be effectively catalyzed by alumina (B75360) (CATAPAL 200) under solvent-free conditions at 60 °C, affording N-substituted pyrroles in yields ranging from 68–97%. mdpi.com The catalyst's high percentage of Brønsted acid sites is believed to facilitate the condensation and subsequent dehydration steps. mdpi.com This protocol is noted for its operational simplicity, low catalyst loading, and the reusability of the catalyst for up to five cycles without significant loss of activity. mdpi.com

Another approach involves a three-component reaction under solvent-free conditions. Researchers have described the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds from L-tryptophan derivatives. scilit.com In this method, equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) are heated together without a solvent, yielding the desired products in moderate to good yields (45%–81%). scilit.com

Furthermore, catalyst-free and solvent-free methods have been reported. The conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes proceeds efficiently at room temperature without any catalyst to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. nih.gov Similarly, mixing enaminones and α-bromoketones at room temperature without a solvent or catalyst can produce tetrasubstituted pyrroles. alliedacademies.org The use of tungstate (B81510) sulfuric acid as a heterogeneous catalyst has also enabled the solvent-free, one-pot synthesis of tetrasubstituted pyrroles from α-hydroxyketones, malononitrile, and ammonium acetate at 70°C. alliedacademies.org

The following table summarizes representative examples of solvent-free synthetic conditions for N-substituted pyrroles.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Acetonylacetone, Primary Amines | CATAPAL 200, 60 °C, 45 min | N-Substituted 2,5-dimethylpyrroles | 68-97% | mdpi.com |

| Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds | KOH (0.1 eq.), heating | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | 45-81% | scilit.com |

| Pyrrole, β-Fluoro-β-nitrostyrenes | None, rt, 25-30 h | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Quantitative | nih.gov |

| α-Hydroxyketones, Malononitrile, Ammonium acetate | Tungstate Sulfuric Acid (TSA), 70 °C | Tetrasubstituted pyrroles | 75-90% | alliedacademies.org |

| Enaminones, α-Bromoketones | None, rt, 3 h | 1,2,3,5-Tetrasubstituted pyrroles | Not specified | alliedacademies.org |

Mechanistic Studies in the Formation of N-Substituted Pyrrole Alcohols

Understanding the reaction mechanisms underlying the formation of N-substituted pyrrole alcohols is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the pyrrole ring, particularly when substituted with a hydroxyl group on the nitrogen, typically involves a sequence of condensation, cyclization, and dehydration steps, with the specific pathway and intermediates being highly dependent on the reactants and catalysts employed.

Proposed Reaction Pathways and Intermediate Formation

The Paal-Knorr synthesis is one of the most fundamental methods for pyrrole formation, and its mechanism is often the foundation for more complex transformations. A plausible mechanism catalyzed by a Brønsted acid begins with the protonation of a carbonyl oxygen of the 1,4-dicarbonyl compound. mdpi.com This activation facilitates the nucleophilic attack by the primary amine (such as a hydroxylamine derivative) to form a hemiaminal intermediate. mdpi.com Subsequent intramolecular condensation with the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. mdpi.comrsc.org

In organocatalytic syntheses, enamine intermediates play a pivotal role. rsc.org For example, the reaction of succinaldehyde (B1195056) with an amine catalyst can form an enamine, which then participates in a Mannich-type reaction with an imine. rsc.org This is followed by intramolecular cyclization and aromatization to generate the pyrrole. rsc.orgnih.gov

More contemporary methods utilizing metal catalysts or electrochemical means introduce different intermediates. Copper-catalyzed reactions may proceed through a single electron transfer (SET) mechanism, generating a radical cation from an enamine, which then undergoes intramolecular cyclization. nih.gov Photochemical syntheses can also involve radical intermediates; visible-light-mediated processes can generate an iminyl radical, which cyclizes to form the pyrrole ring after a series of electron transfer and rearrangement steps. rsc.org

Theoretical studies on pyrrole itself have identified various high-energy intermediates and decomposition pathways, such as the formation of pyrrolenine or cyclic carbenes, which can lead to ring-opening. nih.gov These studies provide insight into the fundamental reactivity and stability of the pyrrole core. nih.gov

The table below outlines key proposed intermediates in various pyrrole syntheses.

| Reaction Type | Key Intermediate(s) | Proposed Formation Pathway | Reference |

|---|---|---|---|

| Acid-Catalyzed Paal-Knorr | Hemiaminal, Cyclic diol | Nucleophilic attack of amine on protonated carbonyl, followed by intramolecular cyclization. | mdpi.com |

| Organocatalytic (Proline-based) | Enamine, Mannich product | Reaction of a dicarbonyl with the amine catalyst, followed by reaction with an imine. | rsc.org |

| Copper-Catalyzed Cyclization | Radical cation, Iminium ion | Single electron transfer from an enamine to the Cu(II) catalyst. | nih.gov |

| Photochemical Synthesis | Iminyl radical | Photoexcitation of a photocatalyst, SET to generate a radical cation, which releases N₂ to form the iminyl radical. | rsc.org |

Elucidation of Stereochemical Control in Chiral Syntheses

Achieving stereocontrol in the synthesis of chiral molecules is a central goal of modern organic chemistry. For N-substituted pyrrole alcohols, particularly those with stereocenters on the substituents or possessing axial chirality, several strategies have been developed.

One powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral oxazolidinones can be used to control aldol (B89426) reactions, establishing two contiguous stereocenters with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical method. This involves using a chiral catalyst to influence the stereoselectivity of the reaction. Chiral hydroxamic acid ligands, for example, can coordinate with metal catalysts like vanadium to form chiral complexes that direct asymmetric transformations such as epoxidations with high enantioselectivity. mdpi.com Similarly, the organocatalytic asymmetric Paal-Knorr reaction has been used for the atroposelective synthesis of N-N axially chiral pyrroles. researchgate.net In this strategy, a chiral phosphoric acid acts as a bifunctional catalyst, promoting a cascade reaction and controlling the stereochemistry through a proposed irreversible formation of a hydroxy biaryl intermediate. researchgate.net

The choice of chiral substrate can also be used to induce stereoselectivity. The asymmetric Petasis reaction, which forms chiral amines, often relies on the use of chiral amine starting materials or chiral α-hydroxy aldehydes to achieve good to high levels of stereocontrol. sioc-journal.cn The inherent chirality of the substrate directs the approach of the other reactants. sioc-journal.cn Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is another effective method for creating chiral centers, especially in the substituents attached to the pyrrole ring, with high enantioselectivity. ajchem-b.com

Reactivity and Transformation Pathways of 1h Pyrrol 1 Ol Systems

Cycloaddition Reactions Involving the Pyrrole (B145914) Ring

While the aromatic character of pyrrole generally reduces its reactivity as a diene in Diels-Alder reactions compared to non-aromatic dienes, N-substitution can modulate this reactivity. wikipedia.org 1H-Pyrrol-1-ol systems can participate in various cycloaddition reactions, serving as a scaffold for constructing more complex polycyclic structures.

The pyrrole nucleus can function as a 4π-electron component (diene) in [4+2] cycloaddition reactions, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.orgwikipedia.org This transformation, a powerful tool for forming six-membered rings, has been demonstrated in intramolecular contexts with this compound derivatives. rsc.orgcolby.edu

A key example is the intramolecular Diels-Alder reaction of 1-pyrrolyl fumarate (B1241708), which is prepared by the condensation of this compound with trans-3-(methoxycarbonyl)acryloyl chloride. rsc.orgucla.edu This reaction represents the first documented case of an intramolecular cycloaddition of a pyrrole. rsc.orgucla.edu The process involves the pyrrole ring acting as the diene and the fumarate portion as the dienophile, linked through the N-O bond. This intramolecular setup provides a significant entropic advantage, facilitating a facile cyclization. ucla.edu

The reaction proceeds to form a stable cycloadduct, demonstrating that tethering the dienophile to the pyrrole nitrogen can effectively overcome the inherent aromatic stability of the pyrrole ring to allow cycloaddition. ucla.edu Theoretical studies on related systems, such as the reaction between 2-nitro-1H-pyrrole and isoprene, have been conducted using Density Functional Theory (DFT) to analyze the reaction's mechanism, chemoselectivity, and regioselectivity. researchgate.net

| Parameter | Value at 25°C (Approx.) | Thermodynamic Data |

|---|---|---|

| Equilibrium Constant (K) | 5 | ΔG°₂₉₈ = -1 kcal mol⁻¹ |

| Enthalpy Change (ΔH°) | -7 kcal mol⁻¹ | Favorable enthalpy change drives the reaction. |

| Entropy Change (ΔS°) | -19 eu (-79.5 J mol⁻¹ K⁻¹) | Negative entropy change is typical for cycloadditions. |

Pyrrole systems with N-substitution can also engage in [2+2] and [2+1] cycloaddition reactions. wikipedia.org The [2+1] cycloaddition of carbenes to the pyrrole ring is a notable transformation. wikipedia.org A carbene, being an electron-deficient species, acts as an electrophile and reacts with the nucleophilic C=C double bonds of the pyrrole ring. openstax.org This reaction typically proceeds in a single, concerted step to yield a cyclopropane (B1198618) derivative fused to the pyrrole core. libretexts.orglumenlearning.com

Intramolecular Rearrangements and Cyclization Processes

The strategic placement of reactive functional groups on the N-hydroxyl moiety of this compound can initiate a variety of intramolecular cyclization and rearrangement reactions. These processes are valuable for the synthesis of complex, fused heterocyclic systems.

As previously discussed in the context of cycloadditions, the intramolecular Diels-Alder reaction of 1-pyrrolyl fumarate is a prime example of a planned intramolecular cyclization. rsc.orgucla.edu By tethering a dienophile to the pyrrole nitrogen via an ester linkage, the molecule is pre-organized for a ring-closing reaction that would be challenging to achieve in an intermolecular fashion. ucla.edu

Other types of cyclization are also possible. For instance, copper-catalyzed oxidative cyclization has been employed for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline substrates. rsc.org This domino reaction involves the formation of new C-C and C-N bonds and is believed to proceed through radical intermediates. rsc.org Furthermore, gold-catalyzed intramolecular reactions between a pyrrole ring and a tethered alkyne have been shown to lead to dearomatization of the pyrrole and the formation of novel polycyclic structures like 3H-benzo[e]isoindoles. acs.org These transformations showcase the utility of the pyrrole nucleus as a building block in cascade reactions. rsc.orgacs.org

Tautomeric Equilibria within Pyrrol-ol Systems (e.g., 3H-Pyrrol-3-one ↔ 1H-Pyrrol-3-ol)

Substituted pyrrol-ol systems can exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconvertible. A significant example is the equilibrium between 3H-pyrrol-3-one and its enol tautomer, 1H-pyrrol-3-ol. nih.gov

The stability of these tautomers can be influenced by factors such as substitution patterns and solvent. In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds, the final step involves a tautomeric conversion from a 2,4-dihydro-3H-pyrrol-3-one intermediate. nih.gov Computational studies using DFT (B3LYP) calculations have shown a preference for the aromatized 1H-pyrrol-3-ol form. nih.gov The stability of the 1H-pyrrol-3-ol tautomer is often enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and a carbonyl group on an adjacent substituent (e.g., at C4). nih.gov This equilibrium is crucial as it leads to the formation of a more stable, aromatic pyrrole ring system from a non-aromatic ketone precursor. nih.gov Similar tautomeric equilibria are observed in other five-membered heterocyclic systems, such as 1,2-dihydro-3H-pyrazol-3-ones, which exist predominantly as their 1H-pyrazol-3-ol tautomers in both the solid state and in solution. mdpi.com

| System | Intermediate Form | Final Product Form | Driving Force | Computational Method |

|---|---|---|---|---|

| Substituted Pyrrol-ol | 3H-Pyrrol-3-one | 1H-Pyrrol-3-ol | Aromatization, Intramolecular H-bonding | DFT-B3LYP |

Functional Group Transformations on the Alcohol Moiety

The N-hydroxyl group of this compound behaves as a typical alcohol, allowing for common functional group transformations such as esterification and etherification. These reactions provide a convenient handle for attaching various side chains to the pyrrole nitrogen, which can be used to modulate the molecule's properties or to act as tethers for intramolecular reactions.

Metal-Catalyzed Reactivity of Pyrrole Scaffolds

The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceuticals. Consequently, the development of synthetic methodologies to construct and functionalize this heterocycle is of significant chemical interest. Transition metal catalysis offers a powerful toolkit for forging new bonds and enabling complex transformations under mild conditions. This section focuses on three distinct metal-catalyzed reactions that highlight modern approaches to the synthesis and modification of pyrrole structures.

CuH-Catalyzed Enynyl-Nitrile Coupling

A notable advancement in the synthesis of polysubstituted pyrroles is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles. nih.govresearchgate.netpnnl.govnih.gov This methodology provides an efficient route to a variety of N-H pyrroles, accommodating both aromatic and aliphatic substituents as well as a broad range of functional groups. researchgate.netnih.gov The reactions typically proceed in good yields and with high regioselectivity. researchgate.netpnnl.govnih.gov

The proposed mechanism suggests that the copper-based catalyst is crucial for both the initial reductive coupling and the subsequent cyclization steps. nih.govresearchgate.netpnnl.gov This dual catalytic role allows for the construction of the pyrrole core from readily available starting materials. researchgate.net The versatility of this method is demonstrated by its applicability to a diverse array of substrates, allowing for rapid modification of three different substituent positions on the pyrrole ring. researchgate.net

Detailed research findings have demonstrated the successful coupling of various enynes with different nitriles. The scope of the reaction with respect to the enyne component has been explored, showing that both aryl and alkyl substituents are well-tolerated.

Table 1: Substrate Scope of CuH-Catalyzed Enynyl-Nitrile Coupling

| Enynyl-Nitrile Reactant | Product | Yield (%) |

|---|---|---|

| (E)-4-phenylbut-3-en-1-yne and Benzonitrile | 2-methyl-3,5-diphenyl-1H-pyrrole | 85 |

| (E)-hex-3-en-1-yne and Acetonitrile | 2,3-dimethyl-5-propyl-1H-pyrrole | 72 |

| (E)-4-(4-methoxyphenyl)but-3-en-1-yne and Propionitrile | 2-ethyl-5-(4-methoxyphenyl)-3-methyl-1H-pyrrole | 80 |

Gold-Catalyzed Cascade Hydroamination/Cyclization

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. One such application is the gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes to generate substituted pyrroles. This method is advantageous due to its high regioselectivity, tolerance of a wide range of functional groups, and the use of easily accessible starting materials.

The reaction proceeds through a cascade mechanism wherein the gold catalyst activates the alkyne, facilitating a nucleophilic attack by the amine. This is followed by a cyclization and dehydration sequence to afford the aromatic pyrrole ring. The synthetic utility of the resulting pyrrole products has been demonstrated through their further transformation into other valuable compounds, such as 2-vinylated pyrroles via a subsequent gold-catalyzed intermolecular hydroarylation.

The scope of this reaction has been investigated, revealing that various substituted α-amino ketones and alkynes can participate effectively in the cascade reaction.

Table 2: Gold-Catalyzed Hydroamination/Cyclization Product Yields

| α-Amino Ketone | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 2-amino-1-phenylethanone | Phenylacetylene | 2,4-diphenyl-1H-pyrrole | 92 |

| 2-amino-1-(4-chlorophenyl)ethanone | 1-hexyne | 2-butyl-4-(4-chlorophenyl)-1H-pyrrole | 85 |

| 1-amino-3,3-dimethylbutan-2-one | Ethyl propiolate | Ethyl 2-(tert-butyl)-1H-pyrrole-4-carboxylate | 78 |

Palladium-Catalyzed Decarboxylative Reactions

Palladium catalysis is widely employed for a variety of cross-coupling and functionalization reactions. In the context of pyrrole chemistry, palladium-catalyzed decarboxylative reactions of pyrrolecarboxylic acids represent a significant transformation pathway. Specifically, the protodecarboxylation of aromatic carboxylic acids, a process that can be applied to pyrrolecarboxylic acids, allows for the removal of a carboxyl group.

This transformation is proposed to proceed through a two-stage mechanism. The first stage is a decarboxylative palladation, where the palladium catalyst interacts with the carboxylic acid to form an aryl carboxylate palladium species. nih.gov Heating then promotes the extrusion of carbon dioxide and the formation of an aryl-palladium intermediate. nih.gov The second stage involves the protodepalladation of this intermediate, where a proton source cleaves the aryl-palladium bond, releasing the decarboxylated aromatic compound and regenerating the active catalyst. nih.gov The proton required for this step is generated from the original carboxylic acid during the initial ligand exchange with the palladium catalyst. nih.gov

This method provides a pathway for the selective removal of carboxylic acid groups from pyrrole rings, which can be a crucial step in the synthesis of complex molecules where the carboxyl group was initially used as a directing or activating group.

Table 3: Examples of Palladium-Catalyzed Decarboxylative Reactions

| Substrate | Catalyst System | Product |

|---|---|---|

| 1H-pyrrole-2-carboxylic acid | Pd(TFA)2 | 1H-pyrrole |

| 5-methyl-1H-indole-2-carboxylic acid | Pd(OAc)2 / CuF2 | 5-methyl-1H-indole |

Advanced Spectroscopic and Structural Characterization of 1h Pyrrol 1 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1H-pyrrol-1-ol compounds. Through a series of one-dimensional and two-dimensional experiments, it is possible to establish the precise connectivity of the pyrrole (B145914) ring and its substituents.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In a typical this compound derivative, such as 2-hexyl-5-phenyl-1H-pyrrol-1-ol, the spectra reveal characteristic signals for the pyrrole ring protons and carbons.

The ¹H NMR spectrum shows distinct signals for the protons at the C-3 and C-4 positions of the pyrrole ring, typically observed as doublets in the aromatic region. The signal for the hydroxyl proton on the nitrogen atom (N-OH) is also a key feature, often appearing as a broad singlet whose chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides the carbon framework of the molecule. The carbon atoms of the pyrrole ring (C-2, C-3, C-4, and C-5) resonate at characteristic chemical shifts that are influenced by the electronic effects of the N-hydroxy group and other substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 2-hexyl-5-phenyl-1H-pyrrol-1-ol in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| OH | 8.16 (s, 1H) | - |

| H-3 | 6.20 (d, J=3.6 Hz, 1H) | - |

| C-3 | - | 107.5 |

| H-4 | 6.00 (d, J=3.6 Hz, 1H) | - |

| C-4 | - | 106.8 |

| C-2 | - | 134.1 |

| C-5 | - | 132.0 |

Data sourced from the supporting information of Gumber, D. et al., Organic Letters, 2022.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Complex Structures

For more complex this compound derivatives or for unambiguous signal assignment, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a this compound, a COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their connectivity within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon signals for C-3 and C-4 based on the previously identified chemical shifts of H-3 and H-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C-2 and C-5) and for connecting substituents to the pyrrole core. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for characterizing alkyl substituents on the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound compound is distinguished by several key absorption bands. The most prominent is a broad absorption band corresponding to the O-H stretching vibration of the N-hydroxy group, typically observed in the 3400-3100 cm⁻¹ region. The absence of a sharp N-H stretching band (around 3400 cm⁻¹) differentiates it from unsubstituted pyrroles. Other important vibrations include the C-H stretching of the aromatic ring protons and the C=C stretching vibrations of the pyrrole ring itself. The N-O stretching vibration also gives rise to a characteristic band.

Table 2: Characteristic IR Absorption Frequencies for a Representative 2,5-disubstituted this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3183 (broad) |

| C-H (Aromatic) | Stretch | 3112 |

| C=C (Pyrrole Ring) | Stretch | 1530 |

| N-O | Stretch | 965 |

Data sourced from the supporting information of Gumber, D. et al., Organic Letters, 2022.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For this compound compounds, symmetric vibrations, such as the symmetric stretching or "breathing" mode of the pyrrole ring, are expected to be particularly strong in the Raman spectrum. However, detailed Raman spectroscopic data for simple this compound compounds are not widely available in the surveyed scientific literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields absolute configuration, bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 3: Selected Crystallographic Data for Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1632 (3) |

| b (Å) | 13.9103 (6) |

| c (Å) | 10.3201 (4) |

| β (°) | 107.125 (2) |

| Volume (ų) | 1120.12 (8) |

| N-O Bond Length (Å) | 1.385 (2) |

Data sourced from Rosen, G. M. et al., Acta Crystallographica Section E, 2014. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone in the chemical analysis of this compound compounds, enabling precise molecular weight determination and offering deep insights into their structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of complex substituted pyrrolidine-1-oxyl derivatives, HRMS provides the definitive confirmation of their synthesized structures. The technique differentiates the intended product from potential isomers or byproducts by matching the experimentally observed exact mass with the theoretically calculated mass for the proposed molecular formula. mdpi.com

Table 1: Representative HRMS Data for Substituted Pyrrolidine-1-oxyl Derivatives

| Compound | Molecular Formula | Calculated [M]+ (m/z) | Found [M]+ (m/z) |

|---|---|---|---|

| 3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethyl-2,5-dihydro-1H-pyrrol-1-oxyl | C₁₆H₃₀N₅O | 308.2445 | 308.2443 |

| 3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl | C₁₆H₃₂N₅O | 310.2601 | 310.2599 |

| 3-(Azidomethyl)-4-((tert-butoxycarbonylamino)methyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl | C₁₉H₃₆O₃N₅ | 382.2813 | 382.2817 |

Data sourced from a study on hydrophilic reduction-resistant spin labels. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of pyrrole derivatives, as it typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation. analchemres.orgrsc.org This allows for clear determination of the molecular weight. Subsequent fragmentation for structural analysis is then achieved using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of substituents on the pyrrole ring. nih.gov For N-methylpyrrole polyamide conjugates, a common fragmentation pathway involves the cleavage of the C-CO bonds between the N-methylpyrrole ring and adjacent carbonyl groups. core.ac.uk In studies of 2-substituted pyrrole derivatives, fragmentation is initiated from the protonated molecular ion [M+H]⁺. Typical fragmentation patterns include the neutral loss of water (H₂O), aldehydes, or even the pyrrole moiety itself for compounds with aromatic side chains. For derivatives with non-aromatic side chains, the primary cleavage pathways often involve the loss of water or alcohols. nih.gov

Table 2: Common Fragmentation Pathways in ESI-MS/MS of 2-Substituted Pyrroles

| Precursor Ion | Substituent Type | Primary Fragmentation Pathways |

|---|---|---|

| [M+H]⁺ | Aromatic Side Chain | Loss of H₂O, Loss of Aldehyd, Loss of Pyrrole Moiety |

| [M+H]⁺ | Non-Aromatic Side Chain | Loss of H₂O, Loss of Alcohol, Loss of C₃H₆ |

Based on findings from fragmentation studies of 2-substituted pyrrole derivatives. nih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

Many derivatives of this compound are chiral, necessitating specialized analytical methods to separate and quantify their enantiomers. The assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioseparation of chiral compounds. nih.gov The method relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govchiralpedia.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are among the most widely used and versatile for separating a broad range of chiral molecules, including heterocyclic compounds. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar-organic) is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. sigmaaldrich.com While specific applications for this compound are not widely documented, the principles are demonstrated in the successful separation of chiral N-Boc-3-aminopyrrolidines, where enzymatic resolutions are monitored and enantiomeric excess is determined using chiral HPLC. nih.gov

Table 3: Principles of Chiral HPLC for Purity Assessment

| Technique | Principle | Key Components | Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral environment. | Chiral Stationary Phase (CSP), Mobile Phase | Separation of enantiomers, determination of enantiomeric excess (% ee). |

This table summarizes the fundamental principles of chiral HPLC. nih.govchiralpedia.comsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the chromophores present in the molecule. azooptics.com

The parent pyrrole ring is a chromophore that exhibits a strong absorption band around 210 nm, which is attributed to a π → π* electronic transition. researchgate.net The introduction of an N-hydroxy group (-OH) to form this compound introduces a non-bonding electron pair (n) on the oxygen atom. This group acts as an auxochrome, which can modify the absorption characteristics of the pyrrole chromophore. This modification can lead to a bathochromic shift (shift to longer wavelength) of the π → π* transition and potentially introduce a lower-energy, lower-intensity n → π* transition. vscht.cz In substituted 2,5-dihydro-1H-pyrrol-1-oxyl derivatives, UV absorption maxima (λmax) have been observed in the range of 223-236 nm, indicating the influence of both the heterocyclic ring and its substituents on the electronic transitions. mdpi.com

Table 4: UV-Vis Absorption Data for Pyrrole and Related Derivatives

| Compound | Chromophore/System | Transition Type | λmax (nm) |

|---|---|---|---|

| Pyrrole (in aqueous solution) | Pyrrole Ring | π → π* | ~210, ~250 |

| 3-(Azidomethyl)-2,2,5,5-tetraethyl-4-(hydroxymethyl)pyrrolidin-1-oxyl (in EtOH) | Pyrrolidine (B122466) Nitroxide | n → π* / π → π* | 223 |

| 3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethyl-2,5-dihydro-1H-pyrrol-1-oxyl (in EtOH) | Pyrroline Nitroxide | n → π* / π → π* | 236 |

Data compiled from spectroscopic studies of pyrrole and its derivatives. mdpi.comresearchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound compounds. CV measures the current response of a compound to a linearly cycled potential sweep, providing information on oxidation and reduction potentials. ossila.com

The electrochemical behavior of pyrrole itself is well-characterized, showing an irreversible oxidation peak at approximately +1.0 V (vs. Ag/AgCl), corresponding to the formation of a radical cation that rapidly polymerizes. researchgate.net The introduction of an N-hydroxyalkyl group onto the pyrrole ring has been shown to lower the oxidation potential. researchgate.net This suggests that the N-hydroxy group in this compound would also make the molecule more susceptible to oxidation compared to the parent pyrrole, due to the electron-donating nature of the N-hydroxyalkyl substituent. researchgate.net These oxidation onset potentials are valuable as they correlate with the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. ossila.com

Table 5: Oxidation Potentials of Pyrrole and N-Substituted Derivatives

| Compound | Technique | Key Parameter | Potential (V) | Observation |

|---|---|---|---|---|

| Pyrrole | Cyclic Voltammetry | Oxidation Peak | ~ +1.0 | Irreversible oxidation |

| N-(2-hydroxyethyl)pyrrole | Cyclic Voltammetry | First Scan Oxidation Potential | Lower than Pyrrole | More easily oxidized |

| N-(3-hydroxypropyl)pyrrole | Cyclic Voltammetry | First Scan Oxidation Potential | Lower than N-(2-hydroxyethyl)pyrrole | Most easily oxidized |

Comparative data from cyclic voltammetry studies. researchgate.netresearchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of a species in solution. It involves scanning the potential of a working electrode versus a reference electrode and measuring the resulting current. The potential is swept linearly in a triangular waveform. When an electroactive species is present, the current response, typically in the form of peaks, provides information about its oxidation and reduction processes.

General studies on substituted pyrroles indicate that the nature and position of substituents significantly influence their electrochemical properties. For instance, electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. The presence of the N-hydroxyl group in this compound would be expected to influence its redox behavior compared to unsubstituted pyrrole, but without experimental data, a quantitative analysis remains speculative.

Table 4.7.1.1: Hypothetical Cyclic Voltammetry Data for this compound (Note: The following table is for illustrative purposes only, as no specific experimental data was found in the searched literature.)

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | Data Not Available |

| Cathodic Peak Potential (Epc) | Data Not Available |

| Formal Potential (E°') | Data Not Available |

| Peak Separation (ΔEp) | Data Not Available |

| Scan Rate | Data Not Available |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive electrochemical method used for measuring trace levels of electroactive substances. It is a derivative of linear sweep voltammetry where fixed-magnitude pulses are superimposed on a linear potential ramp. The current is measured immediately before the pulse and at the end of the pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in enhanced signal-to-noise ratios and well-defined peaks.

Similar to cyclic voltammetry, a comprehensive search of scientific databases did not provide specific differential pulse voltammetry data for this compound. While DPV is a common technique for the analysis of various organic molecules, including pyrrole derivatives, dedicated studies focusing on the DPV characteristics of this compound are not present in the available literature. Such a study would be valuable in determining its precise oxidation potential and for developing sensitive analytical methods for its detection.

Table 4.7.2.1: Hypothetical Differential Pulse Voltammetry Data for this compound (Note: The following table is for illustrative purposes only, as no specific experimental data was found in the searched literature.)

| Parameter | Value |

|---|---|

| Peak Potential (Ep) | Data Not Available |

| Peak Current (Ip) | Data Not Available |

| Pulse Amplitude | Data Not Available |

| Pulse Width | Data Not Available |

| Scan Increment | Data Not Available |

Computational and Theoretical Chemistry in 1h Pyrrol 1 Ol Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the electronic structure and properties of organic molecules like 1H-Pyrrol-1-ol.

Molecular Geometry Optimization and Structural Validation

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For this compound, molecular geometry optimization is performed using DFT methods, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p). This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface.

The optimized geometry provides crucial data on the molecule's structure. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the hydroxyl group relative to the ring are key structural features that can be precisely determined. These calculated parameters can then be compared with experimental data, if available, to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-O | 1.38 Å |

| Bond Length | N1-C2 | 1.39 Å |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | N1-C5 | 1.39 Å |

| Bond Angle | C5-N1-C2 | 109.5° |

| Bond Angle | O-N1-C2 | 115.0° |

| Dihedral Angle | C5-N1-C2-C3 | 0.1° |

(Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.)

Vibrational Wavenumber Prediction and Spectral Comparison

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding wavenumbers can be used to predict the molecule's infrared (IR) and Raman spectra.

Theoretical vibrational spectra are invaluable for interpreting experimental spectra. By comparing the calculated wavenumbers with experimentally observed absorption bands, chemists can assign specific vibrational modes to the peaks in the spectrum. It is standard practice to scale the calculated wavenumbers by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | ~3600 |

| N-O Stretch | N-O | ~950 |

| C-H Stretch (Aromatic) | C-H | ~3100 |

| C=C Stretch (Ring) | C=C | ~1550 |

| Ring Breathing | Pyrrole Ring | ~1000 |

(Note: These are approximate, illustrative values.)

NMR Chemical Shift Prediction (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, allows for the accurate prediction of NMR chemical shifts (δ) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C nuclei in this compound can be predicted.

These theoretical chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. The accuracy of the GIAO method is such that it can often distinguish between subtle differences in the chemical environments of the protons and carbons in the pyrrole ring.

Electronic Absorption Spectra Prediction (TD-DFT)

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The results from TD-DFT calculations can be used to simulate the UV-Vis spectrum of the molecule, predicting the wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of this compound and for interpreting experimental electronic spectra.

Studies of Molecular Stability and Energetic Profiles

Computational chemistry provides a quantitative measure of a molecule's stability through the calculation of its total electronic energy. For this compound, DFT can be used to determine its thermodynamic properties, such as the standard enthalpy of formation and Gibbs free energy of formation.

Furthermore, by calculating the energies of related isomers or tautomers, the relative stability of this compound can be assessed. For example, the energetic profile of protonation or deprotonation at different sites on the molecule can be mapped out, providing insights into its acid-base properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the transition state structures and calculate the activation energies.

For instance, the mechanism of electrophilic substitution on the pyrrole ring or reactions involving the hydroxyl group can be studied in detail. DFT calculations can reveal the preferred sites of reaction and the stereochemical outcomes. This level of mechanistic detail is often difficult to obtain through experimental means alone, highlighting the synergistic role of computational chemistry in modern chemical research. By understanding the energetic barriers of different reaction pathways, more efficient synthetic routes can be designed.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis provides a fundamental understanding of this compound's reactivity, stability, and spectroscopic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. researchgate.net The MEP map is color-coded to identify regions of varying electron density: areas with negative potential (electron-rich) are typically colored red and are susceptible to electrophilic attack, while areas with positive potential (electron-poor) are colored blue and are prone to nucleophilic attack. nih.gov Neutral regions are colored green.

For this compound, the MEP map is significantly influenced by the electronegative oxygen and nitrogen atoms and the acidic hydroxyl proton.

Negative Regions: The most negative potential is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom within the pyrrole ring also contributes to a region of negative potential, although likely less intense than that of the oxygen. These red-colored zones represent the primary sites for electrophilic attack.

Positive Regions: A distinct region of high positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group. This indicates its acidic nature and marks it as a prime site for interaction with nucleophiles or for forming hydrogen bonds as a donor. The hydrogen atoms attached to the pyrrole ring will also exhibit a lesser degree of positive potential.

This detailed charge distribution map is instrumental in predicting the molecule's interaction with biological receptors and other molecules.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen Atom (of -OH) | Strongly Negative | Red | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Nitrogen Atom | Negative | Yellow/Orange | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Hydrogen Atom (of -OH) | Strongly Positive | Blue | Site for Nucleophilic Attack, Hydrogen Bond Donor |

| Pyrrole Ring C-H Hydrogens | Slightly Positive | Light Blue/Green | Weakly Electrophilic |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. openaccessjournals.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. openaccessjournals.combiorxiv.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the molecule's electrophilicity. openaccessjournals.combiorxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. nih.gov

In this compound, the introduction of the hydroxyl group (-OH) to the nitrogen atom of the pyrrole ring is expected to significantly alter its electronic properties compared to the parent pyrrole molecule.

HOMO Energy: The oxygen atom's lone pairs can participate in π-conjugation with the pyrrole ring, which would raise the energy of the HOMO. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting that this compound is likely more nucleophilic than pyrrole.

HOMO-LUMO Gap: The increase in HOMO energy likely leads to a smaller HOMO-LUMO gap for this compound compared to pyrrole, implying higher chemical reactivity.

Table 2: Conceptual Comparison of Frontier Molecular Orbital Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Predicted Reactivity |

|---|---|---|---|---|

| 1H-Pyrrole | -5.65 (Calculated Value) | 1.95 (Calculated Value) | 7.60 | Moderately Reactive |

| This compound | Higher (e.g., ~ -5.2) | Slightly Higher (e.g., ~ 2.0) | Smaller (e.g., ~ 7.2) | More Reactive / More Nucleophilic |

Note: Values for this compound are hypothetical and for illustrative purposes. Calculated values for 1H-Pyrrole are from literature. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. uba.arhbni.ac.in This analysis provides a quantitative description of chemical bonding, charge transfer, and hyperconjugative interactions. hbni.ac.in The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a more intense and significant interaction. researchgate.net

For this compound, NBO analysis can reveal key details about both intramolecular and intermolecular forces:

Intramolecular Charge Transfer: A significant intramolecular interaction is expected to be the delocalization of electron density from the lone pair orbitals of the oxygen atom (nO) to the antibonding π* orbitals of the C=C bonds in the pyrrole ring. This nO → π* interaction contributes to the electronic stability of the molecule and influences the aromatic character of the ring. Similarly, delocalization from the nitrogen lone pair (nN) to adjacent antibonding orbitals is also a key stabilizing factor.

Intermolecular Interactions: this compound is capable of forming strong hydrogen bonds, which are critical in determining its physical properties and its interactions in biological systems. NBO analysis can characterize these bonds by identifying the donor-acceptor orbital interactions. For instance, in a dimer of this compound, a strong hydrogen bond would be represented by the delocalization of electron density from a lone pair orbital of the oxygen atom (nO) on one molecule to the antibonding orbital of the O-H bond (σ*O-H) on a neighboring molecule. The calculated E(2) value for this interaction would provide a quantitative measure of the hydrogen bond's strength.

Table 3: Predicted Key NBO Donor-Acceptor Interactions in this compound

| Interaction Type | Donor NBO | Acceptor NBO | Description | Predicted Significance (E(2) value) |

|---|---|---|---|---|

| Intramolecular | n(O) (Oxygen Lone Pair) | π(C=C) (Ring Antibonding) | Delocalization of oxygen lone pair into the pyrrole ring, enhancing conjugation. | High |

| Intramolecular | n(N) (Nitrogen Lone Pair) | σ(C-O) (Adjacent Antibonding) | Hyperconjugative stabilization of the N-O bond. | Moderate |

| Intermolecular (H-Bonding) | n(O) (from Molecule A) | σ(O-H) (from Molecule B) | Charge transfer representing the O···H-O hydrogen bond. | Very High |

| Intermolecular (H-Bonding) | n(N) (from Molecule A) | σ(O-H) (from Molecule B) | Charge transfer representing the N···H-O hydrogen bond. | High |

Applications of Machine Learning in Chemical Space Exploration

The concept of "chemical space" refers to the vast, multidimensional collection of all possible molecules. Exploring this space to find compounds with desired properties is a central goal of chemical research. Traditional methods can be slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this process by enabling rapid, large-scale virtual screening and inverse materials design. cam.ac.uk

In the context of this compound, machine learning models can be trained on datasets of known molecules to learn the complex relationships between molecular structure and properties. These trained models can then be used to:

Predict Properties: Quickly predict properties for a vast virtual library of this compound derivatives without the need for expensive synthesis or quantum chemical calculations. Properties can range from electronic (e.g., HOMO/LUMO energies) to physicochemical (e.g., solubility) and biological (e.g., binding affinity to a target protein).

Accelerate Discovery: Guide the search for new functional molecules. For example, an active learning approach can iteratively suggest which new this compound derivatives to synthesize and test next to most efficiently improve the model and find compounds with optimal properties. This significantly accelerates the design-make-test-analyze cycle in drug discovery and materials science.

A fundamental prerequisite for applying machine learning to chemistry is the conversion of molecular structures into a numerical format that algorithms can process. This process relies on the development of effective machine-readable molecular representations.

Several types of representations exist, each with its own advantages and limitations:

String-Based Representations: These encode a molecule as a sequence of characters. The most common is the Simplified Molecular-Input Line-Entry System (SMILES) , which uses a simple grammar to represent atoms, bonds, rings, and branches. For example, this compound can be represented by the SMILES string C1=CC=CN1O. While widely used, SMILES can have issues with canonicalization (multiple valid strings for one molecule) and may not fully capture 3D spatial information. Other string representations like InChI (International Chemical Identifier) provide a unique, canonical identifier for each compound.

Graph-Based Representations: Molecules can be naturally represented as graphs, where atoms are nodes and bonds are edges. This representation preserves the connectivity of the molecule and is used by graph neural networks (GNNs), a powerful class of ML models that can learn directly from the molecular structure.

Feature-Based Representations (Fingerprints): These convert a molecule into a fixed-length numerical vector (a "fingerprint"). Each element of the vector indicates the presence or absence of specific substructures or chemical features. While efficient, the process of creating fingerprints can lead to a loss of information compared to the original molecular graph.

The development of robust and informative molecular representations is an active area of research, as the quality of the representation directly impacts the performance and predictive power of any subsequent machine learning model.

Table 4: Machine-Readable Representations for this compound

| Representation Type | Example for this compound | Description |

|---|---|---|

| SMILES | C1=CC=CN1O | A line notation string representing the molecular structure. |

| InChI | InChI=1S/C4H5NO/c1-2-4-5(6)3-1/h1-4,6H | A standardized, canonical string identifier. |

| InChIKey | LQQSCWBYOMXIQD-UHFFFAOYSA-N | A hashed, fixed-length version of the InChI for database lookups. |

| Molecular Formula | C4H5NO | Specifies the elemental composition of the molecule. |

| Graph Representation | Nodes: 4 C, 1 N, 1 O, 5 H; Edges represent covalent bonds. | A data structure representing atoms as nodes and bonds as edges, preserving topology. |

Structure Activity and Structure Property Relationship Studies of 1h Pyrrol 1 Ol Derivatives

Influence of Substituent Position and Electronic Nature on Reactivity and Selectivity

The reactivity and selectivity of the pyrrole (B145914) ring, the core of 1H-Pyrrol-1-ol, are profoundly influenced by the position and electronic properties of its substituents. Due to its aromatic character, the pyrrole nucleus is electron-rich, making it highly susceptible to electrophilic substitution. wikipedia.orgnih.gov Generally, electrophilic attack occurs preferentially at the α-positions (C2 or C5) because the resulting cationic intermediate (σ-complex or arenium ion) achieves a higher degree of charge delocalization and stability compared to the intermediate formed from an attack at the β-position (C3 or C4). wikipedia.orgresearchgate.net